4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
Description
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring an aliphatic amino-ether substituent. The compound’s structure combines a cyclohexanol core with a methoxypropan-2-ylamine group, which introduces both hydrophilic (hydroxyl and amino) and lipophilic (methoxy and branched alkyl) properties.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(1-methoxypropan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(7-13-2)11-9-3-5-10(12)6-4-9/h8-12H,3-7H2,1-2H3 |
InChI Key |
MIULQZFEGXESRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In an industrial setting, the production of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-substituted cyclohexanol derivatives
Scientific Research Applications
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Type and Electronic Effects
The target compound’s methoxypropan-2-ylamino group distinguishes it from analogs with aromatic, fluorinated, or heterocyclic substituents. Key comparisons include:
Aromatic Amino Substitutents
- trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol (C₁₂H₁₅FNO): Exhibits intramolecular N–H···F hydrogen bonding, confirmed by JFH coupling (-2.3 Hz) in NMR studies . Fluorine’s electron-withdrawing nature reduces basicity of the amino group compared to the methoxypropan-2-yl substituent. Enhanced conformational rigidity due to intramolecular interactions.
- (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (C₁₂H₁₅FN₂O₃): Nitro and fluoro groups create strong electron-withdrawing effects, lowering pKa of the hydroxyl group compared to the target compound . Potential for nitro group reduction in synthetic modifications.
Aliphatic Amino Substituents
- 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol (p-Menthan-4-ol) (C₁₀H₂₀O): Lacks an amino group, resulting in lower polarity and higher volatility (evident in simpler alkyl substituents) .
- 1-(((1-Methoxypropan-2-yl)amino)methyl)cyclohexan-1-ol (C₁₁H₂₃NO₂): Structural isomer with the amino-ether group on a methyl branch. This positional difference may reduce steric hindrance around the cyclohexanol core compared to the target compound .
Heterocyclic Substituents
- Higher molar mass (225.35 g/mol) may affect diffusion rates in biological systems.
Physicochemical Properties
*Predicted based on methoxy and amino groups. †Inferred from methoxypropan-2-yl-containing compound in .
Pharmacological Potential
- Ambroxol-derived tetrahydroquinazoline () highlights cyclohexanol’s role in antiviral scaffolds. The target compound’s amino-ether group may enhance blood-brain barrier penetration compared to brominated analogs.
- Iridium-catalyzed deoxygenation () of similar cyclohexanols suggests the target compound could serve as a precursor for stereoselective syntheses of bioactive molecules.
Biological Activity
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is . The compound features a cyclohexane ring with an amino group and a methoxypropanol side chain, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar structures possess activity against various bacterial strains, including Candida albicans and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 37 to 124 μg/mL, suggesting a moderate level of efficacy against fungal pathogens .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Candida albicans |
| Compound B | 75 | Staphylococcus aureus |
| Compound C | 100 | Escherichia coli |
Antioxidant Activity
The antioxidant potential of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Compounds with similar structures have shown EC50 values ranging from 19 to 31 μg/mL, indicating effective radical scavenging ability .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicate that the compound can inhibit cell growth in a dose-dependent manner. For instance:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG2 | 45 |
| Caco-2 | 60 |
| MG63 | 50 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
The biological activity of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methoxy and amino groups enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of critical biochemical pathways.
Case Studies
A recent study explored the biological evaluation of structurally related compounds, highlighting their roles in modulating cellular responses related to oxidative stress and inflammation. These compounds were tested for their ability to induce apoptosis in cancer cells, showing promising results that warrant further investigation into their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
